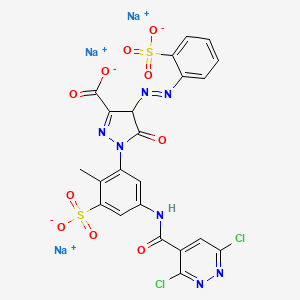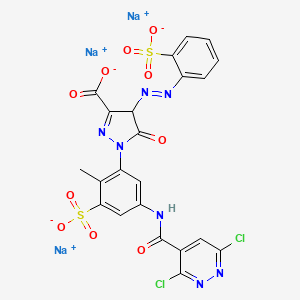
2-Amino-4-nicotinoylamino-6-beta-naphthyl-s-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-nicotinoylamino-6-beta-naphthyl-s-triazine is a compound belonging to the class of s-triazines, which are known for their diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-nicotinoylamino-6-beta-naphthyl-s-triazine typically involves the reaction of aniline derivatives with triazine precursors. One common method involves reacting an aniline derivative with a triazine compound in the presence of a base such as sodium bicarbonate (NaHCO₃) in a solvent like dimethylformamide (DMF) at elevated temperatures (80-90°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-nicotinoylamino-6-beta-naphthyl-s-triazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Amino-4-nicotinoylamino-6-beta-naphthyl-s-triazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-nicotinoylamino-6-beta-naphthyl-s-triazine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit microbial growth by targeting bacterial ribosomes or enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-nicotinoylamino-6-aryl-s-triazines: Known for their nootropic and anti-ulcer activities.
s-Triazines linked with piperazine or aniline: Exhibiting antimicrobial properties.
Uniqueness
2-Amino-4-nicotinoylamino-6-beta-naphthyl-s-triazine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its beta-naphthyl group, in particular, may enhance its interaction with biological targets compared to other s-triazine derivatives.
Properties
CAS No. |
92616-33-6 |
|---|---|
Molecular Formula |
C19H14N6O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(4-amino-6-naphthalen-2-yl-1,3,5-triazin-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C19H14N6O/c20-18-22-16(14-8-7-12-4-1-2-5-13(12)10-14)23-19(25-18)24-17(26)15-6-3-9-21-11-15/h1-11H,(H3,20,22,23,24,25,26) |
InChI Key |
QQQVBTJOPXMLOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC(=N3)NC(=O)C4=CN=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















